N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Fluorophenoxy Group: The fluorophenoxy group is introduced by reacting 4-fluorophenol with an appropriate alkyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the benzylated pyrazole with the fluorophenoxy butanamide precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Researchers use it as a tool to study cellular processes and pathways.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)butanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)butanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)butanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and lipophilicity, making it distinct from its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C20H20FN3O2/c1-2-18(26-17-10-8-16(21)9-11-17)20(25)23-19-12-13-22-24(19)14-15-6-4-3-5-7-15/h3-13,18H,2,14H2,1H3,(H,23,25) |
InChI Key |
STFACMOUBINBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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